molecular formula C19H23FN2 B3853857 N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine CAS No. 864422-91-3

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B3853857
CAS No.: 864422-91-3
M. Wt: 298.4 g/mol
InChI Key: WUNLGTOLOUTCPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl ortho-Fluorofentanyl involves the reaction of 2-fluoroaniline with 1-(2-phenylethyl)-4-piperidone under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of Despropionyl ortho-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions: Despropionyl ortho-Fluorofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Despropionyl ortho-Fluorofentanyl is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Despropionyl ortho-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .

Comparison with Similar Compounds

  • Ortho-Fluorofentanyl
  • Ortho-Fluorobutyryl Fentanyl
  • Ocfentanil
  • Para-Fluorofentanyl
  • Meta-Fluorofentanyl

Comparison: Despropionyl ortho-Fluorofentanyl is unique due to the presence of the fluorine atom at the ortho position, which influences its binding affinity and metabolic stability. Compared to its analogues, it has distinct pharmacokinetic properties and metabolic pathways, making it a valuable compound for research and forensic applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-18-8-4-5-9-19(18)21-17-11-14-22(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNLGTOLOUTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037051
Record name Despropionyl o-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864422-91-3
Record name Despropionyl o-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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